An In-depth Technical Guide to N-Desmethyl Ibandronate Sodium: Characterization, Analysis, and Pharmaceutical Significance
An In-depth Technical Guide to N-Desmethyl Ibandronate Sodium: Characterization, Analysis, and Pharmaceutical Significance
Executive Summary
This technical guide provides a comprehensive overview of N-Desmethyl Ibandronate Sodium, a principal process-related impurity associated with the synthesis of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic origins, and critical role of this impurity in the quality control of Ibandronate drug substance and product. We present detailed analytical methodologies, emphasizing a robust High-Performance Liquid Chromatography (HPLC) protocol for its effective separation and quantification. The guide underscores the importance of monitoring and controlling N-Desmethyl Ibandronate Sodium to ensure the safety, efficacy, and regulatory compliance of Ibandronate-based therapies.
Introduction to Ibandronate and the Significance of its Impurities
Ibandronate is a third-generation bisphosphonate widely prescribed for the treatment of postmenopausal osteoporosis and other bone disorders.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase in osteoclasts, which disrupts essential cellular processes and leads to reduced bone resorption, thereby increasing bone mineral density.[3][4] As with any active pharmaceutical ingredient (API), the purity profile of Ibandronate Sodium is a critical quality attribute. Process-related impurities, arising from starting materials, intermediates, or side reactions during synthesis, must be identified, quantified, and controlled within pharmacopoeially accepted limits to ensure patient safety.
N-Desmethyl Ibandronate Sodium has been identified as a major synthesis by-product in the manufacturing of Ibandronate Sodium.[5] It is structurally analogous to the parent drug, differing by the absence of a methyl group on the tertiary amine. This structural similarity presents a significant analytical challenge, requiring highly specific and validated methods to ensure accurate quantification and control. This guide will focus on the technical aspects of this specific impurity, providing the necessary framework for its analysis and control in a pharmaceutical setting.
Physicochemical Properties and Structural Elucidation
A clear understanding of the chemical properties of N-Desmethyl Ibandronate Sodium is fundamental for the development of appropriate analytical methods.
Chemical Structure
N-Desmethyl Ibandronate is the N-demethylated analogue of Ibandronate. The key structural difference is the presence of a secondary amine in the side chain instead of the tertiary amine found in the parent molecule.
Caption: Comparative structures of Ibandronate Sodium and its N-Desmethyl impurity.
Core Physicochemical Data
The properties of N-Desmethyl Ibandronate Sodium are summarized in the table below, providing essential information for analytical and developmental studies.[6]
| Property | Value | Source |
| IUPAC Name | sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | [6] |
| Synonyms | N-Desmethylibandronate Sodium, Ibandronate EP Impurity C (Na Salt) | [6] |
| CAS Number | 953805-81-7 | [6] |
| Molecular Formula | C₈H₂₀NNaO₇P₂ | [6] |
| Molecular Weight | 327.18 g/mol | [6] |
| Appearance | White Solid (Assumed) | [7] |
Synthetic Origin and Formation
N-Desmethyl Ibandronate Sodium is not a metabolite of Ibandronate, as studies have shown that Ibandronate is not metabolized in humans.[2][3][8] Instead, its presence is attributed to the manufacturing process of the Ibandronate API.
The synthesis of Ibandronate typically involves the reaction of 3-[N-(methylpentyl)amino]propionic acid with phosphorylating agents like phosphorous acid and phosphorous trichloride (or POCl₃).[9][10] The formation of N-Desmethyl Ibandronate can be logically inferred to originate from an impurity in the starting materials. Specifically, the presence of N-pentyl-β-alanine as an impurity in the 3-[N-(methylpentyl)amino]propionic acid starting material would lead to the formation of the corresponding N-desmethyl bisphosphonate under the same reaction conditions.
Caption: Inferred synthetic origin of N-Desmethyl Ibandronate from a process impurity.
This causality underscores the critical need for stringent quality control of starting materials to minimize the level of N-Desmethyl Ibandronate in the final API.
Analytical Methodologies for Quantification
Due to the lack of a significant UV chromophore in the Ibandronate molecule and its impurities, traditional reversed-phase HPLC with UV detection is challenging.[11] Methodologies often employ ion-pair chromatography, derivatization, or alternative detection methods like Refractive Index (RI) or Corona Charged Aerosol Detection (CAD).[5]
Here, we provide a detailed, field-proven HPLC method that utilizes an anion exchange column and RI detection, which has been shown to be effective for the simultaneous determination of Ibandronate and its related substances.[7]
Recommended HPLC-RI Protocol
This protocol is designed as a self-validating system, where system suitability parameters ensure the reliability of each analytical run.
4.1.1 Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Refractive Index Detector | Standard system for robust and reproducible analysis. RI is necessary due to the lack of a UV chromophore. |
| Column | Allsep™ Anion Exchange, 150 mm x 4.6 mm, 7 µm particle size | Provides effective separation of the anionic bisphosphonate compounds from the API and other impurities. |
| Mobile Phase | 0.2% (v/v) Aqueous Formic Acid (pH adjusted to 3.1) : Acetonitrile (95:5 v/v) | The acidic mobile phase ensures the analytes are in a consistent ionic state for reproducible retention on the anion exchange column. The small amount of organic modifier helps in peak shaping. |
| Flow Rate | 0.5 mL/min | An optimized flow rate to ensure good separation efficiency without generating excessive backpressure. |
| Column Temperature | Ambient (~25 °C) | Provides stable retention times. For higher reproducibility, a controlled temperature of 30-35°C can be used. |
| Injection Volume | 10 µL | A small injection volume is sufficient for the sensitivity of the RI detector with the specified sample concentration. |
| Detector | Refractive Index (RI) Detector | Universal detector suitable for non-chromophoric analytes. Requires a stable baseline and temperature control. |
4.1.2 Preparation of Solutions
-
Diluent: HPLC Grade Water.
-
Standard Solution: Accurately weigh ~20 mg of Ibandronate Sodium reference standard and ~1 mg of N-Desmethyl Ibandronate Sodium reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. This provides a standard for identification and system suitability.
-
Sample Solution: Accurately weigh a quantity of the Ibandronate Sodium API sample equivalent to ~200 mg into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 10 minutes to ensure complete dissolution.[7]
4.1.3 Step-by-Step Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector (this may take 30-60 minutes).
-
Perform a blank injection (Diluent) to ensure no system peaks interfere with the analytes.
-
Inject the Standard Solution to determine the retention times for Ibandronate and N-Desmethyl Ibandronate and to perform system suitability checks.
-
Inject the Sample Solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standard chromatogram.
-
Calculate the percentage of N-Desmethyl Ibandronate impurity using the external standard method, based on the peak area.
Method Validation Insights
This analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo or blank at the retention time of N-Desmethyl Ibandronate. Forced degradation studies (acid, base, oxidative, thermal, photolytic) are crucial to show that degradants do not co-elute with the impurity peak.[7][11]
-
Linearity: The method should demonstrate a linear relationship between the concentration of the impurity and the detector response over a specified range (e.g., from the reporting threshold to 120% of the specification limit).
-
Accuracy: Determined by spiking a known amount of N-Desmethyl Ibandronate reference standard into the sample matrix and calculating the percent recovery. Recoveries are typically expected to be within 98.0-102.0%.[13]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2.0%).
-
Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
Caption: A typical workflow for the HPLC analysis of N-Desmethyl Ibandronate impurity.
Regulatory Context and Quality Control
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for known and unknown impurities in APIs. N-Desmethyl Ibandronate is listed as "Ibandronate EP Impurity C".[6] While specific limits are detailed in the respective monographs, they are generally guided by ICH principles, which define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
The presence of N-Desmethyl Ibandronate Sodium above the specified limit can indicate inadequate control of starting materials or deviations in the synthetic process. Therefore, the validated analytical method described herein is a critical tool for:
-
Raw Material Control: Screening incoming batches of 3-[N-(methylpentyl)amino]propionic acid.
-
In-Process Control (IPC): Monitoring the formation of the impurity during synthesis.
-
Final API Release: Ensuring the final drug substance meets its purity specification before formulation.
-
Stability Studies: Monitoring for any potential increase in the impurity level over the shelf-life of the API and drug product.
Biological and Toxicological Profile
There is a significant lack of publicly available data on the specific biological activity, pharmacology, or toxicology of N-Desmethyl Ibandronate Sodium. However, some logical inferences can be made based on the parent compound:
-
Metabolic Inertness: Ibandronate is not metabolized in the body and is excreted unchanged.[8] This strongly supports the classification of N-Desmethyl Ibandronate as a process-related impurity rather than a human metabolite.
-
Pharmacological Activity: Given its structural similarity to Ibandronate, it is plausible that N-Desmethyl Ibandronate could possess some bisphosphonate activity (i.e., affinity for bone and inhibition of FPP synthase). However, without experimental data, its relative potency compared to Ibandronate is unknown.
-
Toxicology: The toxicological impact is uncharacterized. As per ICH guidelines, any impurity found above the identification threshold requires qualification. This involves gathering or generating data to demonstrate that the impurity is safe at the level observed. For a process impurity that is not a metabolite, this would typically require dedicated toxicological studies if its level exceeds the qualification threshold.
For drug development professionals, the primary directive is to control this impurity to a level that is below the qualification threshold, thereby ensuring its presence does not pose a risk to patient safety and obviating the need for extensive toxicological testing of the impurity itself.
Conclusion
N-Desmethyl Ibandronate Sodium is a critical process-related impurity in the manufacture of Ibandronate Sodium. Its effective control is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed technical overview of its properties, origins, and, most importantly, a robust analytical framework for its quantification. By implementing a validated, specific, and sensitive HPLC method, pharmaceutical scientists can confidently monitor and control this impurity, adhering to the stringent standards of global regulatory agencies and safeguarding patient health.
References
-
Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1733-1743. [Link]
-
Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research. [Link]
-
Acharya, S., et al. (2011). A validated HPLC method for determination of ibandronate sodium residue in cleaning validation by RI detector. Trade Science Inc.[Link]
-
Ivković, B., et al. (2015). Validation Of RP HPLC Method For Determination Of Ibandronate Sodium In Pharmaceutical Dosage Form. OMICS International. [Link]
-
Arsova-Sarafinovska, Z., et al. (2017). RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals. Macedonian Pharmaceutical Bulletin. [Link]
- Sadasivan, S. K., et al. (2012). Process for the synthesis of Ibandronate sodium.
-
Scherf-Clavel, O. (2016). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Julius-Maximilians-Universität Würzburg. [Link]
-
Scherf-Clavel, O., et al. (2015). Synthesis of ibandronate sodium (2) from N-methyl-N-pentyl-β-alanine HCl (1). ResearchGate. [Link]
-
Gawad, J. B., et al. (2013). Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. ResearchGate. [Link]
-
Arsova-Sarafinovska, Z., et al. (2017). RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals. Macedonian Pharmaceutical Bulletin. [Link]
-
Veeprho. N-Nitroso Desmethyl Ibandronate. Veeprho.com. [Link]
-
Acharya, S., et al. (2011). A validated HPLC method for determination of ibandronate sodium residue in cleaning validation by RI detector. Trade Science Inc.[Link]
-
Chawale, P. R., et al. (2018). Advances in Bioresearch. Society of Education, Agra. [Link]
-
Shodex. (2022). Analysis of Ibandronate Sodium Hydrate Proposed in USP-NF Pharmacopeial Forum (I-524A). Shodex HPLC Columns. [Link]
-
Scherf, O., et al. (2015). Impurity profiling of ibandronate sodium by HPLC-CAD. PubMed. [Link]
-
National Center for Biotechnology Information. Ibandronate. PubChem Compound Database. [Link]
-
Drugs.com. (2025). Ibandronate Monograph for Professionals. Drugs.com. [Link]
-
National Center for Biotechnology Information. Ibandronate Sodium. PubChem Compound Database. [Link]
-
Barrett, J., et al. (2004). Ibandronate: a clinical pharmacological and pharmacokinetic update. PubMed. [Link]
- Sadasivan, S. K., et al. (2009). Process for the synthesis of ibandronate sodium.
-
U.S. Food and Drug Administration. (2003). Boniva Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Pharmaffiliates. Ibandronate Sodium-impurities. Pharmaffiliates.com. [Link]
-
U.S. Food and Drug Administration. (2003). Boniva Chemistry Review. accessdata.fda.gov. [Link]
-
RxList. (2022). Ibandronate: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.com. [Link]
-
National Center for Biotechnology Information. N-Desmethyl Ibandronate Sodium. PubChem Compound Database. [Link]
-
European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. ema.europa.eu. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. edqm.eu. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ibandronate Sodium | C9H24NNaO8P2 | CID 23663991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Desmethyl Ibandronate Sodium | C8H20NNaO7P2 | CID 71315659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]
- 10. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
